Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
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Overview
Description
Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate exerts its effects would involve interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate: can be compared with other naphthyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H18N2O2S |
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Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16) |
InChI Key |
AKJSTTNNSBLUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCC(=S)N2 |
Origin of Product |
United States |
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